1-[4-(4-Benzoylpiperazin-1-yl)-5-fluoro-2-methylphenyl]ethanone
Description
1-[4-(4-Benzoylpiperazin-1-yl)-5-fluoro-2-methylphenyl]ethanone is a complex organic compound with a unique structure that includes a benzoylpiperazine moiety, a fluorine atom, and a methyl group
Properties
IUPAC Name |
1-[4-(4-benzoylpiperazin-1-yl)-5-fluoro-2-methylphenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-14-12-19(18(21)13-17(14)15(2)24)22-8-10-23(11-9-22)20(25)16-6-4-3-5-7-16/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJMMFFGDZVNAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(4-Benzoylpiperazin-1-yl)-5-fluoro-2-methylphenyl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoylpiperazine Core: This step involves the reaction of piperazine with benzoyl chloride under basic conditions to form 4-benzoylpiperazine.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Ethanone Group: The final step involves the acylation of the fluorinated intermediate with acetyl chloride to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[4-(4-Benzoylpiperazin-1-yl)-5-fluoro-2-methylphenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives.
Scientific Research Applications
1-[4-(4-Benzoylpiperazin-1-yl)-5-fluoro-2-methylphenyl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with central nervous system receptors.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its effects on cellular pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-[4-(4-Benzoylpiperazin-1-yl)-5-fluoro-2-methylphenyl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorine atom may enhance the compound’s binding affinity and selectivity through electronic effects.
Comparison with Similar Compounds
1-[4-(4-Benzoylpiperazin-1-yl)-5-fluoro-2-methylphenyl]ethanone can be compared with similar compounds such as:
1-(4-Benzoylpiperazin-1-yl)propan-1-one: This compound lacks the fluorine atom and has a propanone group instead of ethanone, leading to different chemical properties and biological activities.
1-(4-Benzoylpiperazin-1-yl)-2-chloroethanone:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
